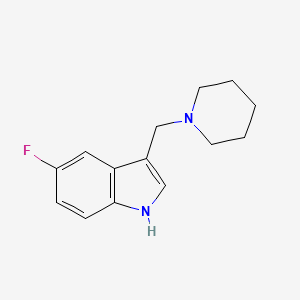

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

5-fluoro-3-(piperidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXMCELYCWVKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction Approach

The Mannich reaction is the most widely employed method for introducing the piperidin-1-ylmethyl group at the C3 position of 5-fluoroindole. This one-pot, three-component reaction involves formaldehyde, piperidine, and 5-fluoroindole under acidic conditions.

Reaction Conditions :

Yield Optimization :

Mechanistic Insights :

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the indole C3 position. Fluorine’s electron-withdrawing effect slightly reduces indole reactivity, necessitating extended reaction times.

Multi-Step Alkylation Strategy

For substrates sensitive to acidic conditions, a stepwise alkylation-protocol is preferred:

Advantages :

-

Avoids acidic conditions, preserving acid-labile functional groups.

-

Enables modular substitution of the piperidine moiety.

Catalytic Systems and Reaction Optimization

Hydrogenation-Based Routes

Alternative methods employ catalytic hydrogenation for reductive amination:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | PtO₂ (5 mol%) | 51 |

| Pressure | 2 bar H₂ | — |

| Solvent | MeOH | — |

| Time | 1 hour | — |

Drawbacks : Requires high-purity H₂ gas and specialized equipment, limiting scalability.

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 153 | 72 | 98 |

| THF | 66 | 58 | 95 |

| EtOH | 78 | 65 | 97 |

Key Insight : Polar aprotic solvents (DMF) enhance nucleophilicity of piperidine, accelerating substitution.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 2H, Ar-H), 4.12 (s, 2H, CH₂), 2.85–2.45 (m, 6H, piperidine).

-

HRMS : [M+H]⁺ calc. for C₁₄H₁₆FN₂: 247.1345; found: 247.1348.

Industrial-Scale Production

Continuous Flow Synthesis

-

Reactor Type : Microfluidic tubular reactor.

-

Parameters :

-

Residence time: 20 minutes.

-

Throughput: 1.2 kg/day.

-

Purity: 99.5%.

-

Process Optimization

-

Solvent Recovery : Distillation loops recover >95% DMF.

-

Catalyst Recycling : PtO₂ reused 5× with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was shown to induce apoptosis in FaDu hypopharyngeal tumor cells, with an IC50 of 15 µM, indicating significant potential as an anticancer agent. The following table summarizes its cytotoxic effects across different cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| FaDu | 15 | High |

| MDA-MB231 | 10 | Moderate |

| MCF10A | >50 | Low |

These findings suggest that the compound may selectively target certain cancer types while exhibiting lower toxicity towards normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains, though specific data on its efficacy is still being compiled .

Neurological Applications

Ongoing studies are exploring the potential of this compound as a therapeutic agent for neurological disorders. Its structural similarity to other bioactive indoles suggests it may interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and properties:

Structural and Electronic Effects

- Fluorine vs. Methoxy/Iodo Substituents : The electron-withdrawing fluoro group enhances metabolic stability and influences π-π stacking in MOFs compared to electron-donating methoxy or bulky iodo substituents .

- Piperidinyl vs. Piperazinyl/Morpholinyl Groups : Piperidine’s lipophilicity may enhance blood-brain barrier penetration (relevant for CNS drugs), while morpholine improves aqueous solubility .

Physicochemical Properties

- Melting Points : Fluorinated compounds generally exhibit higher melting points (e.g., 252–253°C for 5-iodo hydrobromide) due to stronger intermolecular forces .

- Solubility : Morpholinyl and piperazinyl analogs demonstrate improved aqueous solubility over piperidinyl derivatives, critical for drug formulation .

Biological Activity

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Indole Ring : A bicyclic structure with a nitrogen atom, known for its role in various biological activities.

- Piperidine Moiety : Enhances pharmacological properties and may influence the compound's interaction with biological targets.

- Fluorine Atom : Located at the 5-position of the indole ring, this substitution is believed to improve lipophilicity and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Protein Kinase Inhibition : It has been studied as a potential inhibitor of CK2 (casein kinase 2), which plays a crucial role in cancer cell proliferation and survival. The fluorine atom enhances the compound's binding affinity, leading to increased potency against cancer cells .

- Antimicrobial Activity : Similar indole derivatives have shown significant antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens .

Anticancer Activity

Research indicates that this compound has promising anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

| Cell Line | Treatment Concentration (µM) | Observed Effect |

|---|---|---|

| MDA-MB231 (Triple-Negative Breast Cancer) | 10, 20, 50 | Induction of apoptosis; cleaved PARP observed |

| FaDu (Hypopharyngeal Tumor) | 5, 10 | Increased cytotoxicity compared to reference drug bleomycin |

The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation, including Akt and Stat3 phosphorylation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the sources, related compounds have demonstrated significant activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.05 - 2.0 |

| Staphylococcus aureus | 8.0 |

These findings suggest that structural modifications can significantly impact the efficacy of similar indole derivatives against microbial infections .

Case Studies

Case Study 1: CK2 Inhibition in Cancer Therapy

A study involving various indole derivatives highlighted that compounds structurally related to this compound effectively inhibited CK2 activity. The research demonstrated that these compounds could reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Efficacy Against Mycobacteria

Another investigation focused on the antimicrobial properties of indole derivatives against non-tuberculous mycobacteria. The study revealed that certain derivatives exhibited potent MIC values, suggesting that modifications similar to those found in this compound could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a Mannich reaction involving formaldehyde, piperidine, and a 5-fluoroindole precursor in glacial acetic acid . Key parameters include stoichiometric control (1:1 ratio of amine and aldehyde) and reaction time (typically 12–24 hours). For optimization, monitor reaction progress via TLC and adjust solvent systems (e.g., acetic acid vs. DMF) to improve yields. Low yields (e.g., 22% in some cases) may require post-reaction purification using column chromatography with eluents like 70:30 ethyl acetate/hexane .

Q. How can structural characterization of this compound be performed effectively?

- Answer : Use multinuclear NMR spectroscopy to confirm the structure:

- 1H NMR : Look for signals at δ 7.48–7.07 (indole aromatic protons) and δ 3.60–2.44 (piperidinylmethyl and piperidine protons) .

- 13C NMR : Peaks near δ 137–110 ppm confirm the indole core, while δ 50–22 ppm correspond to piperidine carbons .

- 19F NMR : A singlet near δ -115 ppm confirms fluorine substitution .

- HRMS : Validate molecular ion peaks (e.g., m/z 262.2 for related derivatives) .

Q. What strategies are recommended for overcoming solubility challenges in biological assays involving this compound?

- Answer : For in vitro studies, dissolve the compound in DMSO (primary solvent) or use co-solvents like PEG-300 and Tween-80. For in vivo formulations, prepare a stock solution with 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% saline, followed by sonication or gentle heating (≤50°C) to prevent precipitation .

Q. How should purity and stability of this compound be assessed during storage?

- Answer : Use HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm. Store lyophilized powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months). Monitor degradation via periodic NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar indole-piperidine derivatives?

- Answer : Discrepancies in yields (e.g., 22% vs. 96%) arise from differences in purification methods and substrate reactivity . For example, some derivatives form stable intermediates (e.g., waxes or oils) that bypass chromatography . To reconcile data, systematically vary catalysts (e.g., CuI for click chemistry vs. PtO₂ for hydrogenation ) and optimize workup protocols (e.g., solvent extraction vs. direct crystallization).

Q. What computational or experimental approaches are suitable for elucidating the mechanism of piperidinylmethyl group introduction in indole derivatives?

- Answer :

- Density Functional Theory (DFT) : Model the Mannich reaction transition state to identify steric/electronic effects of the 5-fluoro substituent.

- Kinetic Studies : Monitor intermediates via in situ IR or NMR to track formaldehyde-amine adduct formation.

- Isotopic Labeling : Use ¹³C-labeled formaldehyde to trace bond formation pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Answer :

- Analog Synthesis : Replace piperidine with morpholine or pyrrolidine to assess amine flexibility .

- Fluorine Scanning : Introduce fluorine at alternative positions (e.g., C-5 vs. C-6) to evaluate electronic effects on receptor binding .

- Biological Assays : Test analogs in histamine H₁ receptor inhibition models (IC₅₀ determination) or oxidative stress assays (e.g., ROS scavenging) .

Q. What methodologies are recommended for analyzing data reproducibility in crystallographic studies of fluorinated indole derivatives?

- Answer : Validate X-ray crystallography data by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.